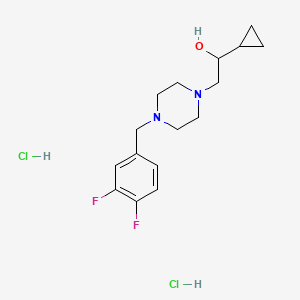

1-Cyclopropyl-2-(4-(3,4-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

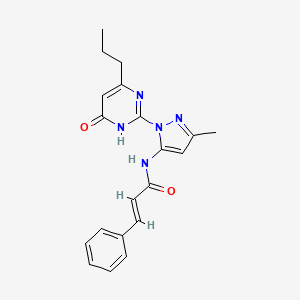

- Chemical Structure : ![1-Cyclopropyl-2-(4-(3-chlorophenyl)piperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Molecular Structure Analysis

The molecular structure consists of a cyclopropyl group, a triazolo-pyridinone ring, and a piperazine moiety. The chlorophenyl substituent enhances its pharmacological properties. Refer to the provided chemical structure for visual representation .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Antibacterial Activity

1-Cyclopropyl-2-(4-(3,4-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride exhibits antimicrobial properties. Researchers have synthesized hybrid molecules combining this compound with thiazolidinedione (TZD) moieties. These hybrids were designed to enhance the antimicrobial activity of norfloxacin, a quinolone antibiotic. The goal was to create compounds with a novel binding mode to DNA gyrase, allowing for more potent antibacterial effects. Additionally, the thiazolidinedione moiety contributes to anti-pathogenicity by preventing biofilm formation .

Anti-Biofilm Properties

Biofilm formation by bacteria contributes to antibiotic resistance and chronic infections. The same hybrid compounds mentioned earlier also demonstrated anti-biofilm activity against Gram-positive strains. By inhibiting biofilm formation, these derivatives could potentially enhance treatment efficacy .

Fungicidal Activity

While the primary focus has been on antibacterial properties, some derivatives of this compound have shown fungicidal activity. For instance, compound 9a and 9d displayed fungicidal effects against certain Candida strains. However, it’s essential to note that not all derivatives exhibit antifungal activity .

Inhibition of Cell Migration and Invasion

In cancer research, compound 8d (a related derivative) inhibited the migration and invasion of A549 lung cancer cells. This finding suggests potential applications in cancer therapy .

Bactericidal Effects Against Gram-Negative Species

Derivatives with 4-benzoyl substituents at the 7-(4-carbopiperazin-1-yl) position showed stronger bactericidal effects against Gram-negative bacteria than those with benzenesulfonyl moieties. This finding highlights the compound’s potential in combating Gram-negative infections .

Mécanisme D'action

Target of Action

A similar compound was found to inhibit pak4 , a protein kinase involved in various cellular processes.

Mode of Action

It is suggested that similar compounds may interact with the hydrophobic cavity of the p-loop pocket of their target proteins .

Result of Action

Similar compounds have been shown to inhibit cell migration and invasion in a549 cells .

Propriétés

IUPAC Name |

1-cyclopropyl-2-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F2N2O.2ClH/c17-14-4-1-12(9-15(14)18)10-19-5-7-20(8-6-19)11-16(21)13-2-3-13;;/h1,4,9,13,16,21H,2-3,5-8,10-11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIRYCGBLIGVDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)CC3=CC(=C(C=C3)F)F)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-(4-(3,4-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(furan-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2912522.png)

![1-(4-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2912523.png)

![(E)-2-(benzo[d]thiazol-2-yl)-4-((thiophen-2-ylmethylene)amino)phenol](/img/structure/B2912524.png)

![1-(2,4-Dimethoxyphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2912528.png)

![N,N-diethyl-2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B2912536.png)

![ethyl 4-(10-oxo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidine-1-carboxylate](/img/structure/B2912537.png)